Amigluracil

Nephrotoxicity Polyene Antibiotic Antagonism Lysosomal Membrane Stability

This is the water-soluble N-methyl-D-glucosamine complex of 6-methyluracil — chemically distinct from plain methyluracil, which lacks bioavailability. Buyers choose Amigluracil to replicate the specific 1 µg/mL amphotericin B lysosomal protection mechanism and the cytidine-comparable phagocytic index boost at 62.5–250 mg/kg in murine models. Only this complex enables inhalable cytoprotective aerosol formulations for radiation/bleomycin pneumonitis, and stabilizes lysosomal membranes at 10–500 µg/mL for biobanking media — applications inaccessible to the parent pyrimidine. Standard methyluracil or other uracil derivatives cannot reproduce these documented, dose-dependent effects.

Molecular Formula C12H21N3O7
Molecular Weight 319.31 g/mol
CAS No. 55696-52-1
Cat. No. B1204471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmigluracil
CAS55696-52-1
Synonymsamigluracil
Molecular FormulaC12H21N3O7
Molecular Weight319.31 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=O)N1.CNC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C7H15NO5.C5H6N2O2/c1-8-4(2-9)6(12)7(13)5(11)3-10;1-3-2-4(8)7-5(9)6-3/h2,4-8,10-13H,3H2,1H3;2H,1H3,(H2,6,7,8,9)/t4-,5+,6+,7+;/m0./s1
InChIKeyZXIQQMVTNKKTIW-LJTMIZJLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amigluracil CAS 55696-52-1: Chemical Profile and Scientific Procurement Context


Amigluracil (CAS 55696-52-1) is a synthetic pyrimidine derivative formulated as a water-soluble N-methyl-D-glucosamine complex of 6-methyluracil [1]. Initially developed as a Russian pharmaceutical agent, its primary documented roles include serving as an amphotericin B antagonist to reduce polyene antibiotic nephrotoxicity and as a stimulator of non-specific immunity and tissue regeneration [2]. Chemically distinct from simple methyluracil salts, amigluracil offers enhanced aqueous solubility that expands its utility in biological assays and potential therapeutic formulations [3].

Why Amigluracil Cannot Be Replaced by Generic Methyluracil or Other Pyrimidine Analogs


The unique pharmacological profile of amigluracil arises from its specific molecular composition as a complex, not a simple mixture, of N-methyl-D-glucosamine and 6-methyluracil. This complexation is critical for its water solubility, which is a prerequisite for its administration as an aerosol for pulmonary conditions and for its efficacy in aqueous biological systems [1]. Simple methyluracil is poorly water-soluble, limiting its bioavailability and formulation options, and cannot replicate amigluracil's documented ability to protect renal lysosomal membranes from amphotericin B-induced damage or to stimulate phagocytic activity with a specific efficacy profile akin to cytidine but distinct from other nucleosides [2][3]. Substituting with an alternative uracil derivative risks losing these quantifiable, context-dependent biological effects.

Quantitative Evidence for Amigluracil's Differentiation from Analogs and Alternatives


Amphotericin B-Induced Lysosomal Protease Release is Significantly Reduced by Amigluracil Co-Administration In Vitro

Amigluracil directly counteracts a key mechanism of amphotericin B nephrotoxicity. Incubation of isolated dog kidney lysosomes with amphotericin B alone at 1 µg/mL stimulated the liberation of proteases [1][2]. When the lysosomes were co-incubated with amphotericin B and amigluracil, a significant decrease in the antibiotic-induced rise of proteolytic activity was observed, indicating intensive inhibition of enzyme release [2]. This demonstrates a specific protective effect on lysosomal membranes that is not achieved by amphotericin B monotherapy.

Nephrotoxicity Polyene Antibiotic Antagonism Lysosomal Membrane Stability

Amigluracil Complex and Cytidine Share Superior Phagocytic Stimulation Profile Over Guanosine-5'-Phosphate In Vivo

In a comparative in vivo study, intravenous administration of the N-methyl-D-glucosamine-6-methyluracil complex (amigluracil) at 62.5–250 mg/kg daily for five days produced a significant, time- and dose-dependent augmentation of the phagocytic index in mice [1]. This effect was comparable to that of cytidine and cytidine-5'-phosphate but contrasted sharply with guanosine-5'-phosphate, which remained ineffective [1]. The complex also increased survival rates in animals given lethal doses of the immunosuppressant TEM, a benefit not observed in lethally X-irradiated mice [1].

Immunostimulation Phagocytic Index Radioprotection

Aqueous Solubility of the Glucosamine Complex Enables Formulations Unachievable with Parent Methyluracil

While methyluracil is documented as 'poorly soluble in water' with a maximum solubility of 0.6% in cold water and 1-2% in hot water, forming precipitates upon cooling [1][2], amigluracil is consistently characterized as a 'water-soluble' derivative [3][4]. This solubility enhancement is essential for its administration as an inhaled aerosol in clinical settings and for achieving the effective concentrations (1–1000 µg/mL) required for lysosomal stabilization studies [3][5].

Formulation Science Bioavailability Pyrimidine Chemistry

Lysosomal Membrane Stabilization Achieved at Defined Amigluracil Concentrations in Eukaryotic Cells

A patented method demonstrates that water-soluble 6-methyluracil complexes, specifically the complex with N-methyl-D-glucamine, prevent lysosomal leakage in eukaryotic cells under sub-optimal conditions [1]. The effective concentration range is defined: an optimum of 1–1000 µg/mL, with a preferred range of 10–500 µg/mL [1]. This defined window provides a quantitative basis for experimental design that is not established for uncomplexed 6-methyluracil or other simple pyrimidines, which lack this specific membrane-protective property.

Cell Preservation Apoptosis Modulation Lysosomal Stability

Clinical Tolerability in Aerosolized Pulmonary Administration Without Reported Side Effects

A clinical case series demonstrated that inhaled aerosolized amigluracil was successfully administered to patients with acute and chronic radiation- and bleomycin-induced pulmonitis [1]. Critically, the report explicitly states that 'No side-effects, including allergy, were observed' [1]. This finding contrasts with the known toxicity profiles of systemic corticosteroids, the standard of care for radiation pneumonitis, which are associated with a significant burden of side effects.

Radiation Pneumonitis Bleomycin Toxicity Pulmonary Drug Delivery

Validated Application Scenarios for Amigluracil Procurement Based on Comparative Evidence


Amphotericin B Nephrotoxicity Research Model

Laboratories focused on polyene antibiotic toxicity can utilize amigluracil as a validated chemical probe to replicate the suppression of lysosomal protease release observed at 1 µg/mL amphotericin B [1]. Its mechanism of protecting renal lysosomal membranes provides a more targeted experimental tool than broad-spectrum antioxidants, which do not share this specific antagonistic interaction with amphotericin B.

Phagocytic Function and Immunomodulation Assays

In murine models requiring stimulation of the reticuloendothelial system, amigluracil offers a phagocytic index-boosting effect comparable to cytidine at 62.5–250 mg/kg but with a distinct pharmacological profile that avoids the ineffectiveness of guanosine-5'-phosphate [2]. This selectivity makes it useful for differentiating nucleoside-based immunomodulatory pathways.

Development of Aqueous Inhalation Formulations for Lung Injury

The compound's documented water solubility and tolerability when delivered as an aerosol for radiation- and bleomycin-induced pneumonitis [3] makes it a lead candidate for formulation scientists developing inhalable cytoprotective agents. This application is inaccessible to poorly soluble parent methyluracil.

Cell and Tissue Preservation Protocols Involving Lysosomal Stability

Biobanking and cell therapy laboratories can incorporate amigluracil into preservation media to stabilize lysosomal membranes at defined concentrations (10–500 µg/mL) during sub-optimal storage conditions [4]. This is a niche application documented specifically for this 6-methyluracil complex and not for other pyrimidine derivatives.

Quote Request

Request a Quote for Amigluracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.